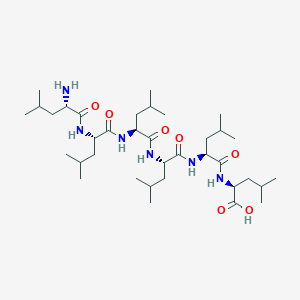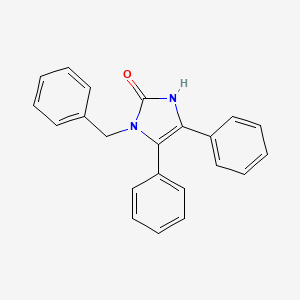
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of phenyl groups attached to the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- can be achieved through several methods. One common method involves the condensation of urea with carbonyl compounds containing functional groups. For instance, the interaction of potassium cyanate (KCNO) with alpha-aminoketone salts in aqueous media is an effective approach . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient production processes .
化学反应分析
Types of Reactions
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .
科学研究应用
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .
相似化合物的比较
Similar Compounds
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Similar structure but lacks the phenylmethyl group.
1,3-Dihydro-2H-imidazol-2-one: Basic imidazole structure without phenyl groups.
2-Benzyl-2-imidazoline: Contains a benzyl group but differs in the ring structure
Uniqueness
The presence of both phenyl and phenylmethyl groups in 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- enhances its stability and reactivity compared to similar compounds. This unique structure allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .
属性
CAS 编号 |
61050-98-4 |
|---|---|
分子式 |
C22H18N2O |
分子量 |
326.4 g/mol |
IUPAC 名称 |
3-benzyl-4,5-diphenyl-1H-imidazol-2-one |
InChI |
InChI=1S/C22H18N2O/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25) |
InChI 键 |
JRYZOCNCPUNWCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


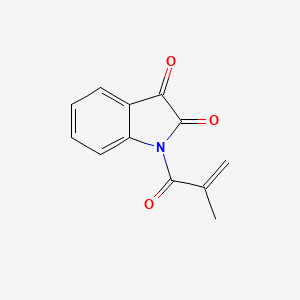
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
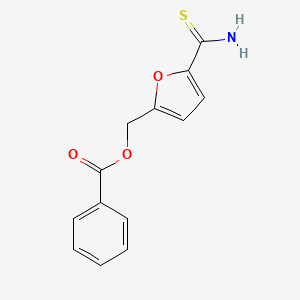

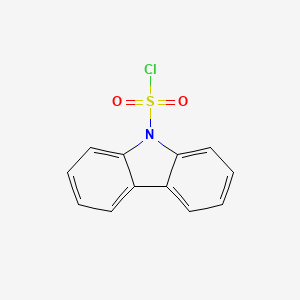

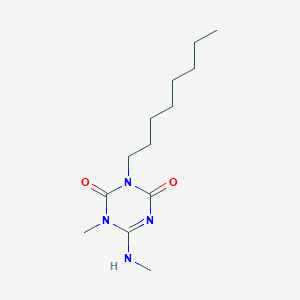

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)

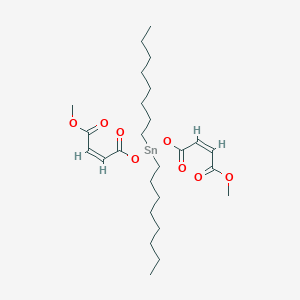
![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
